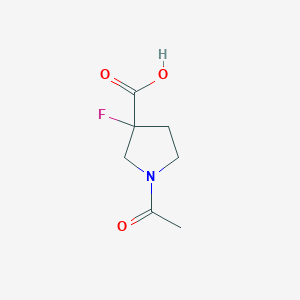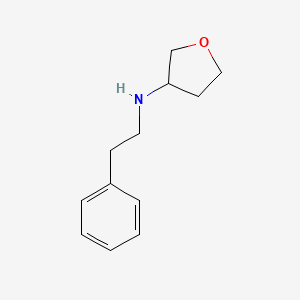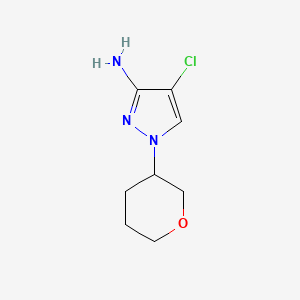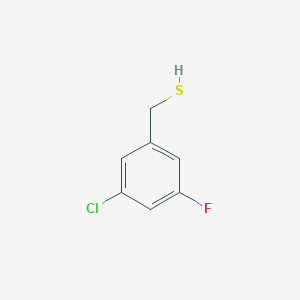![molecular formula C15H21IO B13059410 ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13059410.png)
({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a cyclohexyl group, which is further substituted with an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the preparation of 1-(iodomethyl)-3-methylcyclohexanol. This intermediate is then reacted with benzyl chloride under basic conditions to form the desired compound. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclohexyl derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of methylcyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a subject of study in medicinal chemistry.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Research into its analogs could lead to the development of new drugs or treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene depends on its specific application. In chemical reactions, the iodomethyl group acts as a reactive site for nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
- 1-bromo-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
- 1-fluoro-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
Uniqueness
({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene is unique due to the presence of the iodomethyl group, which provides a reactive site for various chemical transformations. This makes it a versatile intermediate in organic synthesis, allowing for the introduction of a wide range of functional groups. Additionally, its cyclohexyl moiety imparts stability and rigidity to the molecule, which can be advantageous in certain applications.
Properties
Molecular Formula |
C15H21IO |
|---|---|
Molecular Weight |
344.23 g/mol |
IUPAC Name |
[1-(iodomethyl)-3-methylcyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C15H21IO/c1-13-6-5-9-15(10-13,12-16)17-11-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
InChI Key |
YZSBXQSCSAMERC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CI)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)



![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)
![N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)




![4-(2-(p-Tolyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059409.png)

